molecular formula C7H9N3O2 B1287832 2-(Ethylamino)pyrimidine-5-carboxylic acid CAS No. 946706-58-7

2-(Ethylamino)pyrimidine-5-carboxylic acid

Cat. No.: B1287832
CAS No.: 946706-58-7
M. Wt: 167.17 g/mol
InChI Key: LWGUFUMSHBQUFV-UHFFFAOYSA-N
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Description

2-(Ethylamino)pyrimidine-5-carboxylic acid is a heterocyclic compound with the molecular formula C7H9N3O2 and a molecular weight of 167.17 g/mol . It is a pyrimidine derivative, which is a class of organic compounds known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science.

Scientific Research Applications

2-(Ethylamino)pyrimidine-5-carboxylic acid has several applications in scientific research:

Biochemical Analysis

Biochemical Properties

2-(Ethylamino)pyrimidine-5-carboxylic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit the activity of certain enzymes involved in the inflammatory response, such as cyclooxygenase (COX) enzymes . This inhibition reduces the production of pro-inflammatory mediators like prostaglandin E2. Additionally, this compound can bind to specific proteins, altering their function and impacting cellular processes .

Cellular Effects

This compound influences various types of cells and cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of nuclear factor kappa B (NF-κB), a key regulator of immune response and inflammation . By inhibiting NF-κB, this compound can reduce the expression of genes involved in inflammation and immune response . This compound also impacts cellular metabolism by interacting with enzymes involved in metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the active sites of COX enzymes, inhibiting their activity and reducing the production of pro-inflammatory mediators . Additionally, this compound can interact with transcription factors like NF-κB, preventing their activation and subsequent gene expression . These interactions result in a decrease in inflammation and modulation of immune response.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation can impact its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained anti-inflammatory effects, although the extent of these effects may vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits anti-inflammatory properties without significant adverse effects . At higher doses, it may cause toxicity and adverse effects, such as liver damage and gastrointestinal disturbances . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating that increasing the dose further does not enhance its therapeutic effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in pyrimidine metabolism . The compound can affect metabolic flux and alter metabolite levels, impacting cellular processes and overall metabolism . For example, it may inhibit the activity of enzymes involved in the synthesis of nucleotides, thereby affecting DNA and RNA synthesis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound can be transported across cell membranes via active transport mechanisms . Once inside the cell, it may bind to intracellular proteins, influencing its localization and accumulation . The distribution of this compound within tissues can vary depending on the presence of specific transporters and binding proteins .

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the cytoplasm, affecting cellular metabolism and signaling pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Ethylamino)pyrimidine-5-carboxylic acid typically involves the reaction of ethylamine with pyrimidine-5-carboxylic acid under controlled conditions. One common method involves the use of a coupling reaction, where substituted enamines, triethyl orthoformate, and ammonium acetate are reacted under zinc chloride catalysis to yield the desired pyrimidine derivative .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would involve similar coupling reactions with optimized conditions for higher yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Ethylamino)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrimidine ring.

    Substitution: The amino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of new functional groups to the pyrimidine ring.

Mechanism of Action

The mechanism of action of 2-(Ethylamino)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Methylamino)pyrimidine-5-carboxylic acid
  • 2-Amino-4-ethyl-5-pyrimidinecarboxylic acid
  • Ethyl 4-chloro-2-methylthio-5-pyrimidinecarboxylate

Uniqueness

2-(Ethylamino)pyrimidine-5-carboxylic acid is unique due to its specific ethylamino substitution, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness makes it valuable in the synthesis of specialized compounds and in applications where specific interactions with biological targets are required .

Properties

IUPAC Name

2-(ethylamino)pyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-2-8-7-9-3-5(4-10-7)6(11)12/h3-4H,2H2,1H3,(H,11,12)(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWGUFUMSHBQUFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC=C(C=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20589761
Record name 2-(Ethylamino)pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946706-58-7
Record name 2-(Ethylamino)pyrimidine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20589761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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